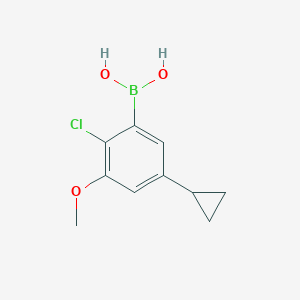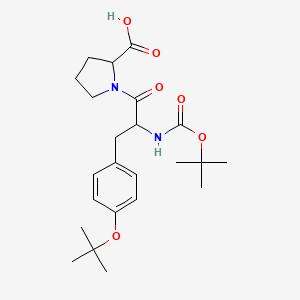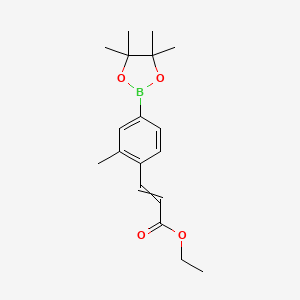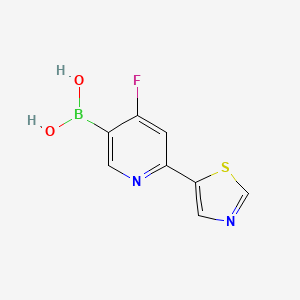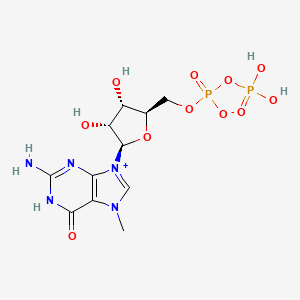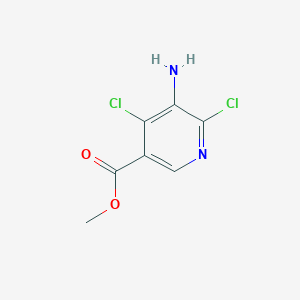
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(bis(1-aziridinyl)phosphinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- is a complex organic compound known for its unique structure and versatile applications. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of diethylene glycol with a nitrogen-containing compound, followed by the introduction of aziridinyl groups through a phosphinylation reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the aziridinyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized crown ethers, while reduction can produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions.
Biology: Employed in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate and transport therapeutic agents.
Industry: Utilized in the development of advanced materials, such as ion-selective membranes and sensors, due to its selective binding properties.
Wirkmechanismus
The mechanism by which 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- exerts its effects involves the formation of stable complexes with metal ions. The ether and aziridinyl groups in the compound’s structure provide multiple binding sites for metal ions, facilitating strong and selective interactions. These interactions can influence various molecular pathways, depending on the specific application, such as catalysis in chemical reactions or modulation of biological activities in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: A similar crown ether without the aziridinyl and phosphinyl groups, used primarily in coordination chemistry.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with two nitrogen atoms in the ring, offering different binding properties and applications.
18-Crown-6: A well-known crown ether with six oxygen atoms in the ring, widely used for its ability to complex with potassium ions.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- stands out due to its unique combination of ether and aziridinyl groups, which provide enhanced binding capabilities and versatility in various applications. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
101347-44-8 |
|---|---|
Molekularformel |
C14H28N3O5P |
Molekulargewicht |
349.36 g/mol |
IUPAC-Name |
13-[bis(aziridin-1-yl)phosphoryl]-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C14H28N3O5P/c18-23(15-1-2-15,16-3-4-16)17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17/h1-14H2 |
InChI-Schlüssel |
HZJINMTVVVKUGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=O)(N2CC2)N3CCOCCOCCOCCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)


![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)
![2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)
![1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B14073963.png)
